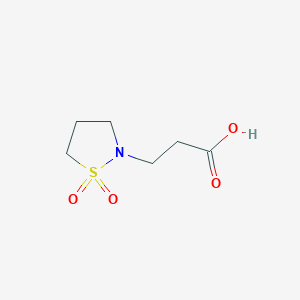
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid typically involves the reaction of N-arylsulfonylaziridine with isothiocyanates in the presence of a Lewis acid such as BF₃·OEt₂ and TBAHS (tetrabutylammonium hydrogen sulfate) . This reaction proceeds through an Sₙ2-type ring-opening mechanism to form the desired thiazolidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the thiazolidine ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include the inhibition of proteases and other enzymes critical for cellular functions.
類似化合物との比較
Similar Compounds
- 3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid
- 3-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)benzoic acid
- 3-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]propanoic acid
Uniqueness
This compound is unique due to its specific thiazolidine ring structure and its applications in proteomics research. Its ability to undergo various chemical reactions and its potential use in drug discovery make it a valuable compound in scientific research.
特性
分子式 |
C6H11NO4S |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)2-4-7-3-1-5-12(7,10)11/h1-5H2,(H,8,9) |
InChIキー |
FHGSRJMDQOUNQL-UHFFFAOYSA-N |
正規SMILES |
C1CN(S(=O)(=O)C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















